molecular formula C6H7NaO6 B1262267 Sodium erythorbate CAS No. 6381-77-7

Sodium erythorbate

Katalognummer: B1262267
CAS-Nummer: 6381-77-7
Molekulargewicht: 198.11 g/mol
InChI-Schlüssel: PPASLZSBLFJQEF-RKJRWTFHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Natriumerythorbat ist ein Lebensmittelzusatzstoff, der hauptsächlich in Fleisch, Geflügel und Erfrischungsgetränken verwendet wird. Chemisch gesehen ist es das Natriumsalz der Erythorbsäure, einem Stereoisomer der Ascorbinsäure (Vitamin C). Es ist bekannt für seine antioxidativen Eigenschaften, die dazu beitragen, die Geschmacksstabilität zu verbessern und die Bildung krebserregender Nitrosamine zu verhindern .

Wirkmechanismus

Target of Action

Sodium erythorbate, chemically the sodium salt of erythorbic acid, is a food additive used predominantly in meats, poultry, and soft drinks . Its primary targets are nitrites in processed meats . Nitrites are used in meat processing for their role in curing, which involves preserving the meat, enhancing its flavor, and maintaining its pink color .

Mode of Action

This compound interacts with its targets (nitrites) by increasing the rate at which nitrite reduces to nitric oxide . This facilitates a faster cure and helps in retaining the pink coloring of the meat . As an antioxidant structurally related to vitamin C, it also helps improve flavor stability and prevents the formation of carcinogenic nitrosamines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitrite to nitric oxide conversion process in meat curing . Nitric oxide then reacts with myoglobin, a meat pigment, to form nitrosomyoglobin, which gives the meat a bright red color . During heat processing and cooking, nitrosomyoglobin is converted to a stable pigment, nitrosohemochrome, which has a pink color .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of erythorbates, including this compound, is considered to be similar to that of ascorbic acid . The sodium ion of this compound is expected to enter the sodium pool of the body .

Result of Action

The result of this compound’s action is a faster curing process and the retention of the pink coloring in processed meats . It also improves flavor stability and prevents the formation of carcinogenic nitrosamines .

Action Environment

This compound is highly soluble in water and has a low potential to bind to soil or sediment . It is of low aquatic toxicity concern . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of oxygen and the pH of the solution .

Biochemische Analyse

Biochemical Properties

Sodium erythorbate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules by scavenging free radicals and preventing oxidative damage. One of the primary interactions is with nitrite, where this compound accelerates the reduction of nitrite to nitric oxide, facilitating the curing process in meats . Additionally, this compound interacts with myoglobin, forming nitrosomyoglobin, which gives cured meats their characteristic pink color .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it helps protect cells from oxidative stress by neutralizing reactive oxygen species (ROS). This protection can lead to improved cell function and viability. This compound has been shown to affect gene expression related to antioxidant defense mechanisms, enhancing the expression of genes involved in detoxification and stress response . Furthermore, it can modulate cellular metabolism by maintaining the redox balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent, converting nitrite to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin . This reaction is crucial for the curing process in meats. This compound also interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and protecting cells from oxidative damage . Additionally, it can influence gene expression by activating transcription factors that regulate antioxidant defense genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under dry conditions but can degrade when exposed to moisture and heat . Over time, this compound may lose its antioxidant properties, reducing its effectiveness in protecting cells from oxidative stress. Long-term studies have shown that this compound can have sustained effects on cellular function, maintaining redox balance and protecting cells from oxidative damage in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving antioxidant defense . At high doses, this compound can have toxic effects, including hemolysis and kidney damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It participates in the redox cycling of ascorbate, maintaining the balance between reduced and oxidized forms of ascorbate . This compound also interacts with enzymes such as dehydroascorbate reductase, which helps regenerate ascorbate from its oxidized form . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing it to be easily absorbed and distributed throughout the body . This compound can enter cells via specific transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is essential for its antioxidant function, as it needs to be present in different cellular compartments to effectively neutralize ROS.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress response . This compound can also be found in the endoplasmic reticulum and Golgi apparatus, where it may play a role in protein folding and secretion . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Vorbereitungsmethoden

Natriumerythorbat wird aus Zuckern gewonnen, die aus Quellen wie Rüben, Zuckerrohr und Mais stammen. Die industrielle Produktion erfolgt typischerweise durch einen Fermentationsprozess unter Verwendung von D-Glucose und Pseudomonas fluorescens-Bakterien. Die Synthese verläuft über die Zwischenstufe 2-Keto-D-Gluconsäure . Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Natriumerythorbat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nitrite, Nitrate und verschiedene Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Stickstoffmonoxid und andere reduzierte Formen der ursprünglichen Reaktanten.

Wissenschaftliche Forschungsanwendungen

Natriumerythorbat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Natriumerythorbat entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt Sauerstoff und andere Oxidationsmittel ab und verhindert so oxidative Schäden. Im Pökelprozess von Fleisch beschleunigt es die Reduktion von Nitrit zu Stickstoffmonoxid, das dann mit Myoglobin reagiert und Nitrosomyoglobin bildet, das dem Fleisch seine charakteristische rosa Farbe verleiht . Dieser Prozess trägt auch zur Reduzierung der Bildung krebserregender Nitrosamine bei.

Vergleich Mit ähnlichen Verbindungen

Natriumerythorbat wird oft mit anderen Antioxidantien wie Natriumaskorbat und Erythorbsäure verglichen. Während alle diese Verbindungen ähnliche antioxidative Eigenschaften aufweisen, ist Natriumerythorbat einzigartig in seiner Fähigkeit, den Pökelprozess von Fleisch zu beschleunigen, indem es Nitrit effizienter zu Stickstoffmonoxid reduziert . Andere ähnliche Verbindungen sind:

    Natriumaskorbat: Ein weiteres Antioxidans, das zur Konservierung von Lebensmitteln verwendet wird.

    Erythorbsäure: Die Stammverbindung von Natriumerythorbat, ebenfalls als Antioxidans verwendet.

    Ascorbinsäure (Vitamin C): Ein bekanntes Antioxidans mit Nährwert.

Natriumerythorbat zeichnet sich durch seine spezifische Anwendung beim Pökeln von Fleisch und seine Effizienz bei der Reduzierung von Nitritrückständen aus.

Eigenschaften

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate
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InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1
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InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Molecular Formula

C6H7NaO6
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Related CAS

89-65-6 (Parent)
Record name Sodium erythorbate
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DSSTOX Substance ID

DTXSID5020570
Record name Sodium erythorbate
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Molecular Weight

198.11 g/mol
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Physical Description

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline]
Record name SODIUM ERYTHORBATE
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water
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Density

1.2 (NTP, 1992) - Denser than water; will sink
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Impurities

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/
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Color/Form

White, free-flowing crystals

CAS No.

6381-77-7, 7378-23-6
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Melting Point

309 to 327 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary function of sodium erythorbate in food products?

A1: this compound primarily functions as an antioxidant in food products. [, , , , , , , ] It effectively inhibits oxidation reactions, thereby preventing undesirable changes in color, flavor, and nutritional value.

Q2: How does this compound inhibit oxidation in meat products?

A2: this compound inhibits oxidation in meat products through multiple mechanisms. It acts as a reducing agent, directly reacting with and neutralizing reactive oxygen species. [, , , ] Additionally, it can regenerate other antioxidants, such as tocopherols, enhancing their effectiveness. [] In cured meats, it specifically interacts with nitrite, reducing its conversion to carcinogenic nitrosamines while contributing to color stabilization. [, ]

Q3: Can this compound be used in combination with other antioxidants?

A3: Yes, research suggests that combining this compound with other antioxidants can enhance its effectiveness in preventing lipid oxidation. Studies have shown positive synergistic effects when combined with: * Rosemary: In turkey meatballs, the combination exhibited stronger antioxidant properties than this compound alone. [, ] * Tea Polyphenols: In freeze-dried beef and Chinese cured meat, the combination provided superior antioxidant effects compared to using either antioxidant alone. [, ]

Q4: How does this compound impact the color of meat products?

A4: this compound contributes to color stabilization in meat products. [, , , ] In Cantonese sausages, it was found to prevent discoloration. [, ] In cured meats, it reacts with myoglobin and contributes to the formation of the desired pink color. [, ]

Q5: Is this compound effective in preventing enzymatic browning in fruits and vegetables?

A5: Yes, this compound has been shown to effectively control enzymatic browning in fruits and vegetables. [, , ] It achieves this by reducing the quinones formed during enzymatic oxidation back to their original phenolic compounds. []

Q6: How does this compound perform under different storage conditions?

A7: Studies demonstrate that this compound effectively retards lipid oxidation in various food products during frozen storage. [, , , , ] Its effectiveness can be influenced by factors like storage temperature, packaging, and the presence of other ingredients.

Q7: Does the pH of the food matrix affect this compound's efficacy?

A8: Yes, the pH of the food matrix can influence the efficacy of this compound. Studies on olive juice found that a pH of 3 yielded the most desirable anti-browning effects. []

Q8: How does this compound interact with packaging materials?

A9: this compound is used in active packaging systems to absorb oxygen and control oxidation. [] Research suggests that specific packaging methods, like vacuum packaging and modified atmosphere packaging, can influence the antioxidant activity of this compound in meat products. [, ]

Q9: What is the regulatory status of this compound in food applications?

A10: this compound is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, , ] It is approved for use in various food products, including meat, poultry, and processed fruits and vegetables.

Q10: How is this compound typically quantified in food products?

A12: Various analytical methods are used to quantify this compound in food products. These methods include spectrophotometry, high-performance liquid chromatography (HPLC), and titration methods. [, , ]

Q11: Are there any natural alternatives to this compound being explored?

A11: Yes, researchers are investigating natural alternatives to this compound. Promising candidates include:

  • Plant Extracts: Extracts rich in phenolic compounds, such as rosemary extract [, ] and banana inflorescence extract, [] have shown potential as natural antioxidants.
  • Spices: Some traditional spices, including Parkia biglobosa, Piper guineense, and Monodora myristica, have demonstrated antioxidant effects in meat products. []

Q12: What are potential future research directions for this compound?

A12: Future research on this compound could focus on:

  • Optimizing its use in combination with other natural antioxidants to enhance its effectiveness and potentially reduce reliance on synthetic antioxidants. [, ]

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